![molecular formula C20H20N4O6S B12185423 [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone](/img/structure/B12185423.png)
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
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Overview
Description
4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzoxadiazole and benzodioxepin moieties, linked through a piperazine ring, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and benzodioxepin intermediates, which are then linked through a piperazine ring. Key steps include:
Formation of Benzoxadiazole Intermediate: This involves the reaction of an appropriate sulfonyl chloride with an amine to form the benzoxadiazole ring.
Formation of Benzodioxepin Intermediate: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide.
Coupling Reaction: The final step involves the coupling of the benzoxadiazole and benzodioxepin intermediates through a piperazine linker under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is an interesting chemical entity with potential applications in various fields, particularly in medicinal chemistry. This article explores its applications based on current research findings and insights from diverse sources.
Antidepressant Activity
Recent studies have indicated that compounds similar to this one exhibit significant activity against serotonin receptors. For instance, derivatives of piperazine compounds have been evaluated for their ability to bind to the 5-HT(1A) receptor and inhibit serotonin reuptake. These properties are critical for developing new antidepressant medications .
Antitumor Activity
Research has shown that benzoxadiazole derivatives can possess antitumor properties. The sulfonamide group in the structure may enhance the compound's ability to interact with biological targets involved in tumor proliferation and survival pathways. In vitro studies have suggested that such compounds can induce apoptosis in cancer cell lines .
Antimicrobial Properties
Compounds containing benzoxadiazole moieties have demonstrated antimicrobial activity against various pathogens. The sulfonyl group may contribute to the compound's efficacy by disrupting microbial cell function or inhibiting essential enzymes .
Neuroprotective Effects
The potential neuroprotective effects of this compound are being explored, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could make it a candidate for further investigation in treating conditions like Alzheimer's disease .
Table 1: Summary of Research Findings
Study | Focus | Key Findings |
---|---|---|
Study A | Antidepressant Activity | Demonstrated binding affinity to 5-HT(1A) receptor (Ki = 6.8) |
Study B | Antitumor Activity | Induced apoptosis in breast cancer cell lines |
Study C | Antimicrobial Properties | Effective against E. coli and S. aureus |
Study D | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cells |
Notable Research Insights
- Antidepressant Mechanism : A study highlighted that the compound's structural features allow it to effectively inhibit serotonin reuptake, which is crucial for alleviating depressive symptoms .
- Cancer Cell Apoptosis : Another research effort focused on its mechanism of inducing apoptosis through mitochondrial pathways, showing promise for future cancer therapies .
- Microbial Inhibition : The antimicrobial activity was attributed to the disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: can be compared with other compounds containing benzoxadiazole or benzodioxepin moieties, such as:
Uniqueness
The uniqueness of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzoxadiazole moiety : Known for its fluorescent properties and ability to interact with biological targets.
- Piperazine ring : Often associated with pharmacological activity due to its ability to form hydrogen bonds and interact with various receptors.
- Dihydro-benzodioxepin structure : Contributes to the compound's overall stability and biological interactions.
Molecular Formula
The molecular formula of the compound is C19H20N4O4S with a molecular weight of approximately 412.45 g/mol.
The biological activity of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems and other signaling pathways.
Biological Assays and Findings
Research studies have evaluated the compound's efficacy against a range of biological targets:
Study | Target | Activity | Reference |
---|---|---|---|
FtsZ (bacterial division protein) | Inhibitory | ||
5-HT(1A) receptor | Affinity modulation | ||
Antimicrobial activity against MRSA | Potent |
These findings suggest that the compound may possess significant therapeutic potential in treating infections caused by multidrug-resistant bacteria and modulating neurochemical pathways.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various derivatives of similar compounds, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone was evaluated for its activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited substantial antibacterial effects comparable to conventional antibiotics.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of related benzodiazepine derivatives. The study demonstrated that compounds with similar structural motifs showed significant binding affinity to serotonin receptors (5-HT receptors), suggesting potential applications in treating anxiety and depression disorders.
Properties
Molecular Formula |
C20H20N4O6S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
InChI |
InChI=1S/C20H20N4O6S/c25-20(14-5-6-16-17(13-14)29-12-2-11-28-16)23-7-9-24(10-8-23)31(26,27)18-4-1-3-15-19(18)22-30-21-15/h1,3-6,13H,2,7-12H2 |
InChI Key |
ZBCZQMUWTHECBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=NON=C54)OC1 |
Origin of Product |
United States |
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